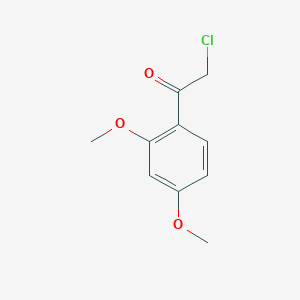![molecular formula C16H19NO B1334525 4-メチル-N-[2-(4-メチルフェノキシ)エチル]アニリン CAS No. 200806-88-8](/img/structure/B1334525.png)
4-メチル-N-[2-(4-メチルフェノキシ)エチル]アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is an organic compound belonging to the aniline group. It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenoxyethyl group attached to the aniline ring. This compound has a molecular formula of C16H19NO and a molecular weight of 241.33 g/mol .
科学的研究の応用
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
Target of Action
A structurally similar compound, 4-methoxy-n-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, has been shown to selectively antagonize the peroxisome proliferator-activated receptor alpha (pparα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
Mode of Action
It is known to belong to the aniline group of compounds. Aniline compounds are often involved in various biochemical reactions, including those related to protein synthesis.
Biochemical Pathways
Result of Action
Action Environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline can be achieved through a multi-step process involving the following key steps:
Formation of 4-methylphenoxyethyl bromide: This intermediate is prepared by reacting 4-methylphenol with ethylene bromide in the presence of a base such as potassium carbonate.
N-alkylation of 4-methylaniline: The 4-methylphenoxyethyl bromide is then reacted with 4-methylaniline in the presence of a base such as sodium hydride or potassium carbonate to yield 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline.
Industrial Production Methods
Industrial production of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
類似化合物との比較
Similar Compounds
- 4-methyl-N-[2-(4-methoxyphenoxy)ethyl]aniline
- 4-methyl-N-[2-(4-chlorophenoxy)ethyl]aniline
- 4-methyl-N-[2-(4-fluorophenoxy)ethyl]aniline
Uniqueness
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
特性
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQITHMVPMEITM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)








![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

